8-Methoxyquinazoline-6-carboxylic acid

Catalog No.
S14489028
CAS No.
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyquinazoline-6-carboxylic acid

Product Name

8-Methoxyquinazoline-6-carboxylic acid

IUPAC Name

8-methoxyquinazoline-6-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14)

InChI Key

HXYWCHDOQGCHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)O

8-Methoxyquinazoline-6-carboxylic acid is a highly functionalized heterocyclic building block procured primarily for the synthesis of next-generation cancer immunotherapeutics. Featuring a quinazoline core with an 8-methoxy substituent and a reactive 6-carboxylic acid handle, this compound is specifically optimized for developing ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. The 6-carboxylic acid moiety enables straightforward, metal-free amide coupling with complex spirocyclic or bridged amines, while the 8-methoxy group is critical for target binding and selectivity. It serves as a preferred, process-friendly starting material for medicinal chemistry campaigns targeting the STING pathway via cGAMP degradation blockade [1].

Substituting 8-methoxyquinazoline-6-carboxylic acid with unsubstituted quinazoline-6-carboxylic acid or classic 6,7-dimethoxy variants fundamentally alters the pharmacological trajectory and processability of the resulting derivatives. The 8-methoxy group provides specific steric bulk and an essential hydrogen bond acceptor that dictates high-affinity binding to ENPP1, a feature completely absent in unsubstituted analogs. Furthermore, attempting to use 6-halogenated 8-methoxyquinazolines as substitutes forces the use of palladium-catalyzed cross-coupling for C6-extension, increasing heavy-metal remediation costs and reducing library synthesis throughput. Using alternative positional isomers or removing the methoxy group completely abolishes nanomolar ENPP1 inhibitory activity and shifts the off-target kinase profile, making generic substitution unviable for STING-pathway-directed procurement [1].

Critical 8-Methoxy Substitution for ENPP1 Target Affinity

The 8-methoxy group is a critical pharmacophore element for binding the ENPP1 target. In structure-activity relationship studies of STING-pathway activators, derivatives built on the 8-methoxyquinazoline core achieve low-nanomolar potency (e.g., IC50 = 8.05 nM). Procuring the exact 8-methoxy isomer, rather than the unsubstituted quinazoline-6-carboxylic acid, provides the necessary steric and electronic profile to lock the molecule into the ENPP1 binding pocket, a performance metric that generic unfunctionalized quinazolines cannot match [1].

Evidence DimensionTarget binding affinity (IC50) for ENPP1
Target Compound DataLow-nanomolar potency (e.g., 8.05 nM for optimized derivatives)
Comparator Or BaselineUnsubstituted quinazoline cores
Quantified DifferenceEssential structural requirement for nanomolar target engagement
ConditionsBiochemical ENPP1 inhibition assays

Procuring this exact scaffold is essential for achieving the low-nanomolar potency required for viable ENPP1-targeted cancer immunotherapies.

Streamlined Processability via Direct Amide Coupling

The presence of the 6-carboxylic acid on the 8-methoxyquinazoline core provides a highly processable vector for derivatization. Unlike 6-bromo or 6-chloro-8-methoxyquinazolines that require palladium-catalyzed amidation or cross-coupling to extend the scaffold, this compound allows for direct, metal-free amide bond formation using standard coupling reagents (e.g., EDC, HATU). This significantly streamlines the synthesis of complex inhibitor libraries and eliminates heavy-metal remediation steps during scale-up [1].

Evidence DimensionSynthetic steps and catalyst requirement for C6-extension
Target Compound Data1-step metal-free amide coupling
Comparator Or Baseline6-bromo or 6-chloro-8-methoxyquinazoline
Quantified DifferenceElimination of transition metal catalysts and associated purification steps
ConditionsStandard benchtop library synthesis workflows

Simplifies the manufacturing process and reduces heavy metal contamination risks during the synthesis of complex pharmaceutical libraries.

Differentiation from Pan-Kinase 6,7-Dimethoxy Scaffolds

A major procurement risk when buying quinazoline building blocks is the inherent pan-kinase or EGFR-driven off-target activity associated with classic substitution patterns (like 6,7-dimethoxyquinazoline). 8-Methoxyquinazoline-6-carboxylic acid shifts this paradigm. Derivatives of the 8-methoxy scaffold demonstrate clean selectivity profiles, showing no significant inhibition across 97-kinase screening panels and lacking hERG cardiotoxicity liabilities. This makes it the superior precursor for non-kinase targets like ENPP1 [1].

Evidence DimensionOff-target kinase inhibition profile
Target Compound DataClean profile across 97 standard kinases
Comparator Or Baseline6,7-Dimethoxyquinazoline-6-carboxylic acid derivatives
Quantified DifferenceComplete abrogation of classical EGFR/pan-kinase activity
ConditionsBroad-spectrum kinase screening panels and hERG safety assay

Prevents costly late-stage clinical failures due to off-target kinase toxicity or cardiotoxicity, justifying the specific procurement of the 8-methoxy isomer.

Synthesis of ENPP1 Inhibitors for Cancer Immunotherapy

8-Methoxyquinazoline-6-carboxylic acid is the premier building block for developing ENPP1 inhibitors. Its functional groups allow for the rapid assembly of molecules that block cGAMP degradation, thereby activating the STING pathway. It is the exact precursor required to replicate or build upon the nanomolar potency seen in recent advanced preclinical candidates [1].

Metal-Free Late-Stage Library Generation

Due to the highly reactive and accessible 6-carboxylic acid, this compound is ideal for high-throughput medicinal chemistry workflows. It enables the parallel synthesis of diverse inhibitor libraries by coupling with various spirobicyclic or bridged amines using standard, metal-free peptide coupling reagents like EDC or HATU, avoiding palladium contamination [2].

Development of Highly Selective Non-Kinase Probes

For research programs looking to avoid the pan-kinase activity typically associated with quinazoline cores, the 8-methoxy substitution pattern provides a unique selectivity filter. It is the preferred starting material for synthesizing probes that require a quinazoline-like physicochemical profile but demand strict inactivity against standard kinase panels and hERG channels [1].

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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